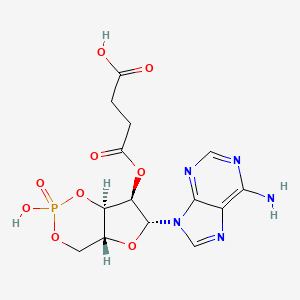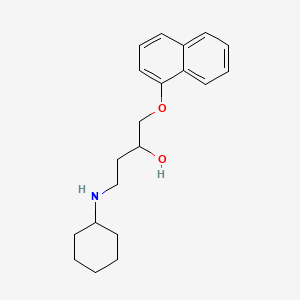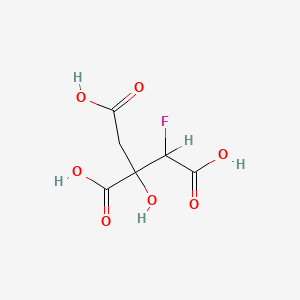
二氢黄樟素
描述
二氢肉豆蔻素是一种源于植物的黄酮类化合物,以其强大的抗炎特性而闻名。 它是肉豆蔻素的衍生物,肉豆蔻素是一种存在于多种植物中的烯基苯 。 这种化合物因其潜在的治疗应用而受到关注,特别是在减轻炎症和氧化应激方面 .
科学研究应用
二氢肉豆蔻素具有广泛的科学研究应用。在化学领域,它被用作模型化合物来研究黄酮类化合物对氧化应激和炎症的影响。在生物学领域,它被研究用于其调节细胞信号通路和基因表达的潜力。在医学领域,二氢肉豆蔻素因其治疗炎症性疾病、肝脏疾病和作为神经保护剂的潜力而被探索。 在工业上,由于其抗氧化特性,它被用于膳食补充剂和化妆品的配方 .
作用机制
二氢肉豆蔻素的作用机制涉及抑制活性氧物种 (ROS) 介导的 PI3K/Akt/NF-κB 信号通路激活。这种抑制减少了炎症和氧化应激,从而发挥其治疗作用。 此外,二氢肉豆蔻素调节参与炎症反应的各种细胞因子和酶的表达 .
生化分析
Biochemical Properties
Dihydromyristicin plays a significant role in biochemical reactions. It induces glutathione S-transferase (GST) activity in the liver and small intestinal mucosa, but not in the forestomach, lungs, large intestinal mucosa, or bladder, in mice when administered at a dose of 20 mg/animal . This indicates that dihydromyristicin interacts with specific enzymes and proteins, enhancing their activity in certain tissues. The nature of these interactions suggests that dihydromyristicin may have selective effects on different organs and tissues.
Cellular Effects
Dihydromyristicin has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, dihydromyristicin has been reported to possess anti-inflammatory, antioxidant, and neuroprotective effects . These effects are mediated through its interaction with key signaling molecules and pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of dihydromyristicin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dihydromyristicin exerts its effects by modulating the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes . Additionally, dihydromyristicin influences the expression of genes involved in inflammation, oxidative stress, and apoptosis, thereby contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydromyristicin have been observed to change over time. The stability and degradation of dihydromyristicin can impact its long-term effects on cellular function. Studies have shown that dihydromyristicin maintains its activity over a certain period, but its effects may diminish with prolonged exposure . This highlights the importance of considering the temporal aspects when evaluating the efficacy of dihydromyristicin in experimental settings.
Dosage Effects in Animal Models
The effects of dihydromyristicin vary with different dosages in animal models. At lower doses, dihydromyristicin has been found to induce beneficial effects such as enhanced enzyme activity and reduced inflammation . At higher doses, dihydromyristicin may exhibit toxic or adverse effects, indicating a threshold beyond which its therapeutic benefits are outweighed by potential risks . This underscores the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
Dihydromyristicin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to induce the activity of glutathione S-transferase, which is involved in the detoxification of harmful substances . Additionally, dihydromyristicin may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of dihydromyristicin within cells and tissues are mediated by specific transporters and binding proteins. Dihydromyristicin is selectively taken up by certain tissues, such as the liver and small intestine, where it exerts its effects . The localization and accumulation of dihydromyristicin in these tissues are crucial for its therapeutic efficacy and safety.
Subcellular Localization
Dihydromyristicin’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular distribution of dihydromyristicin can influence its interactions with biomolecules and its overall therapeutic potential .
准备方法
合成路线和反应条件: 二氢肉豆蔻素的制备通常涉及从天然来源(如藤茶)中提取。该过程包括使用乙酸乙酯进行回流提取,然后浓缩和去除杂质以获得粗提物。然后加入活性炭进行脱色和过滤,并将滤液结晶以获得粗晶体。 这些晶体通过溶解在乙醇中、过滤、结晶和干燥进一步纯化 .
工业生产方法: 二氢肉豆蔻素的工业生产遵循类似的提取和纯化过程,但规模更大。 这些方法旨在实现高纯度和高产率,使该化合物适合广泛应用 .
化学反应分析
反应类型: 二氢肉豆蔻素会发生各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其药理特性至关重要 .
常用试剂和条件: 涉及二氢肉豆蔻素的反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,以确保获得所需的产物 .
主要形成的产物: 二氢肉豆蔻素反应形成的主要产物包括具有增强抗炎和抗氧化特性的各种衍生物。 这些衍生物通常被研究用于其潜在的治疗应用 .
相似化合物的比较
类似化合物: 与二氢肉豆蔻素类似的化合物包括二氢杨梅素、白藜芦醇和槲皮素、山奈酚等其他黄酮类化合物 .
独特性: 二氢肉豆蔻素因其特定的分子结构而独一无二,这使其能够有效地抑制 ROS 介导的信号通路。 与其他黄酮类化合物相比,这种特性使其在减少炎症和氧化应激方面特别有效 .
属性
IUPAC Name |
4-methoxy-6-propyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJIWNLPONWPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200787 | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52811-28-6 | |
| Record name | Dihydromyristicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052811286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydromyristicin compare to myristicin in terms of its effect on benzo[a]pyrene-induced tumorigenesis?
A1: While both myristicin and dihydromyristicin demonstrate inhibitory effects against benzo[a]pyrene (B[a]P)-induced tumorigenesis in mice, myristicin exhibits a more pronounced effect. [] The study found that myristicin inhibited tumor multiplicity in the lung by 65% and tumor formation in the forestomach by 31%. In contrast, dihydromyristicin showed a smaller reduction in lung tumor formation and a 27% inhibition in the forestomach. [] This suggests that the saturation of the isolated double bond in myristicin to yield dihydromyristicin leads to a decrease in inhibitory activity against B[a]P-induced tumorigenesis. []
Q2: What is the proposed mechanism of action for both myristicin and dihydromyristicin in relation to their chemopreventive properties?
A2: Both myristicin and dihydromyristicin have been shown to induce glutathione S-transferase (GST) activity in the liver and small intestinal mucosa of mice. [] GSTs are a family of detoxifying enzymes that play a crucial role in protecting cells from damage by reactive oxygen species and electrophilic metabolites, such as those produced by B[a]P. The study proposes that the induction of GST activity by both compounds could be a major mechanism for their inhibitory effects against B[a]P-induced tumorigenesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















